N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine
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Overview
Description
N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride in the presence of a base, followed by the introduction of the pyrazole ring through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyrazole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles; reactions often require the presence of a base and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-one, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine
- N-benzyl-N-methylpiperidin-3-amine
- N-benzyl-N-methyl-1-[(1-phenylpyrazol-4-yl)methyl]piperidin-3-amine
Uniqueness
N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine stands out due to the specific combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both the benzyl and pyrazole groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-methyl-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4/c1-20(12-16-7-4-3-5-8-16)18-9-6-10-22(15-18)14-17-11-19-21(2)13-17/h3-5,7-8,11,13,18H,6,9-10,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBCHNPMGMZKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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